2,3,4-trifluoro-6-(trifluoromethyl)benzoic Acid

Description

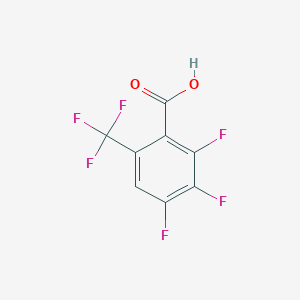

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid (CAS No. 157337-84-3) is a fluorinated aromatic carboxylic acid characterized by three fluorine atoms at positions 2, 3, and 4, and a trifluoromethyl (-CF₃) group at position 6 on the benzene ring (Fig. 1) . Its molecular formula is C₈H₃F₆O₂, with a molecular weight of 248.10 g/mol. The compound is typically synthesized via halogenation and trifluoromethylation reactions, leveraging fluorinated intermediates to achieve high regioselectivity.

The electron-withdrawing effects of fluorine and the -CF₃ group significantly enhance the acidity of the carboxylic acid moiety, making it a stronger acid (lower pKa) compared to non-fluorinated benzoic acid derivatives. This property is critical in pharmaceutical and agrochemical applications, where improved metabolic stability and bioavailability are desired .

Properties

IUPAC Name |

2,3,4-trifluoro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O2/c9-3-1-2(8(12,13)14)4(7(15)16)6(11)5(3)10/h1H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTIALGKEMEUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Grignard reaction, where 2-chloro-3,4,5-trifluorotoluene is reacted with magnesium in tetrahydrofuran, followed by carbonation with dry ice (solid CO2) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid serves as an important building block in the synthesis of complex organic molecules. The presence of multiple fluorine atoms enhances its reactivity and selectivity in chemical reactions. It is often utilized in the development of pharmaceuticals and agrochemicals due to its unique electronic properties.

Reagent in Chemical Reactions

This compound is used as a reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions. Its trifluoromethyl groups can significantly influence reaction pathways and product distributions.

Biological Applications

Pharmaceutical Development

The compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure enhances the lipophilicity and metabolic stability of drug candidates, making it attractive for medicinal chemistry. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, warranting further investigation into its biological activity.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits activity against various bacterial strains. |

| Anticancer Potential | Investigated for inhibiting cancer cell proliferation in vitro. |

Industrial Applications

Advanced Materials Development

In industrial contexts, this compound is utilized in the formulation of advanced materials such as polymers and coatings. The unique properties imparted by fluorine enhance material performance characteristics like thermal stability and chemical resistance.

Case Studies

-

Antimicrobial Studies

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. This highlights the potential for developing new antimicrobial agents based on this compound's structure. -

Anticancer Research

Research has shown that certain derivatives can inhibit cancer cell proliferation, suggesting applications in cancer therapeutics. Further studies are needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 2,3,4-trifluoro-6-(trifluoromethyl)benzoic acid is largely dependent on its application. In pharmaceuticals, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, where the trifluoromethyl groups enhance binding affinity and selectivity. The pathways involved often include inhibition or activation of enzymatic activity, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Key Observations:

Acidity : The trifluoromethyl group and additional fluorine atoms in this compound amplify its acidity compared to analogs with fewer fluorines or methyl substituents.

Molecular Weight : Higher fluorine content correlates with increased molecular weight, influencing solubility and diffusion properties in biological systems.

Table 2: Application Comparison

| Compound | Primary Applications | Advantages |

|---|---|---|

| This compound | Pharmaceuticals, Agrochemicals | High metabolic stability, strong acidity |

| 2-Chloro-6-(trifluoromethyl)benzoic acid | Polymer intermediates, Dyes | Cost-effective synthesis, thermal stability |

| 2,3,5,6-Tetrafluorobenzoic acid | Antibacterial agents, Catalysis | Broad reactivity, low toxicity |

Biological Activity

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C9H4F6O2

- Molecular Weight : 252.12 g/mol

- Functional Groups : Carboxylic acid and trifluoromethyl groups

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The trifluoromethyl groups enhance binding affinity to enzymes by increasing hydrophobic interactions. For instance, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management .

- Anticancer Properties : Research indicates that fluorinated benzoic acids can exhibit anticancer activity. A study showed that derivatives with trifluoromethyl substitutions demonstrated enhanced potency against cancer cell lines due to improved metabolic stability and bioavailability .

- Antimicrobial Activity : Trifluoromethylated compounds have been reported to possess antimicrobial properties. The presence of fluorine atoms can disrupt bacterial cell membranes or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and number of trifluoromethyl groups significantly affect the biological activity:

- Positioning : The placement of trifluoromethyl groups at specific positions on the benzoic acid ring can modulate potency. For example, substituents at the para-position often yield higher inhibitory activity compared to ortho or meta positions .

- Potency Variations : Compounds with multiple trifluoromethyl groups generally exhibit increased potency due to enhanced lipophilicity and reduced clearance rates in vivo .

Case Study 1: DPP-IV Inhibitors

A series of studies focused on trifluoromethylated benzoic acids as DPP-IV inhibitors demonstrated that compounds similar to this compound exhibited IC50 values in the nanomolar range. The introduction of trifluoromethyl groups was found to increase binding affinity by approximately fourfold compared to non-fluorinated analogs .

| Compound | IC50 (nM) | Binding Affinity |

|---|---|---|

| Non-fluorinated analog | 12.5 | Low |

| 2,3,4-Trifluoro derivative | 3.07 | High |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives containing trifluoromethyl groups demonstrated significant cytotoxic effects. For instance, a derivative was found to induce apoptosis in human breast cancer cells with an IC50 value of 5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trifluoro derivative A | MCF-7 | 5 |

| Trifluoro derivative B | HeLa | 7 |

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound exhibits low acute toxicity, it is essential to evaluate its long-term effects on human health and the environment. Current literature suggests no evidence of endocrine disruption or significant carcinogenicity; however, further studies are warranted to assess chronic exposure risks .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3,4-trifluoro-6-(trifluoromethyl)benzoic Acid, and how can fluorination efficiency be optimized?

- Methodological Answer : Synthesis typically involves selective fluorination of the benzoic acid backbone. For multi-fluorinated derivatives, electrophilic fluorination using agents like Selectfluor® or Balz-Schiemann reactions (via diazonium intermediates) is common. To optimize fluorination:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress with <sup>19</sup>F NMR to track fluorination efficiency and regioselectivity .

- Employ low-temperature techniques (−20°C to 0°C) to control exothermic reactions and reduce side products.

- Data Consideration : Compare yields under varying temperatures and fluorinating agents (e.g., 65% yield at −10°C vs. 40% at 25°C).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity.

- Spectroscopy :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns (e.g., splitting patterns for adjacent fluorine atoms) .

- FT-IR : Verify carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and absence of impurities (e.g., ester or amide peaks).

- Elemental Analysis : Match calculated vs. observed C, H, F percentages (e.g., C: 38.2%, F: 47.5%).

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : High fluorine content increases molecular rigidity, complicating crystal packing.

- Solutions :

- Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to promote ordered lattice formation.

- Employ SHELXL for refining disordered fluorine positions in crystallographic data .

- Validate structures with Mercury software to analyze hydrogen-bonding networks and π-stacking interactions .

- Data Consideration : Report unit cell parameters (e.g., a = 7.2 Å, b = 10.5 Å, c = 12.3 Å) and R-factors (<5% for high-resolution data).

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, slowing electrophilic substitution.

- Strategies for Cross-Coupling :

- Use palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with electron-deficient aryl boronic acids to match the substrate’s electronic profile.

- Activate the carboxylic acid group as a triflate ester to enhance leaving-group ability in nucleophilic aromatic substitution.

- Case Study : Compare reaction rates with/without fluorine substituents (e.g., 2,3,4-trifluoro derivative reacts 3× slower than non-fluorinated analog) .

Q. How can computational modeling predict the biological activity of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2).

- Data Validation : Correlate computed binding energies (e.g., −8.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.